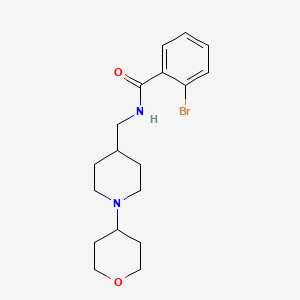
2-ブロモ-N-((1-(テトラヒドロ-2H-ピラン-4-イル)ピペリジン-4-イル)メチル)ベンゾアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-bromo-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a bromine atom attached to a benzamide structure, which is further connected to a piperidine ring and a tetrahydropyran moiety. The unique structure of this compound makes it an interesting subject for study in organic chemistry and related disciplines.
科学的研究の応用
2-bromo-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate the functions of specific proteins or enzymes.
Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or pathways.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the bromination of a benzamide precursor, followed by the introduction of the piperidine and tetrahydropyran groups through nucleophilic substitution reactions. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to achieve the desired purity levels.
化学反応の分析
Types of Reactions
2-bromo-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.
作用機序
The mechanism of action of 2-bromo-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and other functional groups within the molecule can form various interactions, including hydrogen bonds, van der Waals forces, and covalent bonds, with the target molecules. These interactions can modulate the activity of the target, leading to the desired biological or chemical effects.
類似化合物との比較
Similar Compounds
Similar compounds to 2-bromo-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzamide include:
- 2-bromo-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)aniline
- 4-bromotetrahydropyran
- 2-(bromomethyl)tetrahydro-2H-pyran
Uniqueness
The uniqueness of 2-bromo-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzamide lies in its specific combination of functional groups and structural features. This unique structure allows it to interact with a wide range of molecular targets and undergo diverse chemical reactions, making it a versatile compound for various scientific applications.
特性
IUPAC Name |
2-bromo-N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25BrN2O2/c19-17-4-2-1-3-16(17)18(22)20-13-14-5-9-21(10-6-14)15-7-11-23-12-8-15/h1-4,14-15H,5-13H2,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVHAGYPPFYFIMV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=CC=C2Br)C3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














